7-Hydroxyheptaphylline

Description

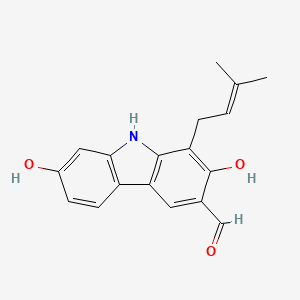

7-Hydroxyheptaphylline is a carbazole alkaloid predominantly isolated from the roots of Clausena species, such as Clausena harmandiana and Clausena excavata. It belongs to a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic structure with a carbazole backbone . The compound is distinguished by a hydroxyl group at the C-7 position, a structural feature critical to its bioactivity. It has been identified through spectroscopic methods, including $ ^1H $ NMR, which confirmed its structure by comparison with established data .

This compound exhibits notable antioxidant properties, demonstrated through DPPH radical scavenging and lipid peroxidation inhibition assays. However, its activity is moderate compared to other coumarins and carbazoles in the same plant extracts, such as clausarin .

Properties

CAS No. |

170663-15-7 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

2,7-dihydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C18H17NO3/c1-10(2)3-5-14-17-15(7-11(9-20)18(14)22)13-6-4-12(21)8-16(13)19-17/h3-4,6-9,19,21-22H,5H2,1-2H3 |

InChI Key |

NRWURNOYKGONNZ-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)O)C=O)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)O)C=O)O)C |

melting_point |

194-196°C |

physical_description |

Solid |

Origin of Product |

United States |

Comparison with Similar Compounds

Heptaphylline

7-Methoxyheptaphylline

Nordentatin

- Structure: A coumarin derivative with a pyranocoumarin skeleton.

Clausarin

- Structure : A coumarin with a fused furan ring.

- Bioactivity : The strongest antioxidant in Clausena extracts (IC$_{50}$ ~5 µg/mL in DPPH assays), outperforming this compound .

Bioactivity Comparison

Table 1: Antioxidant and Cytotoxic Activities of Selected Compounds

Key Findings:

- Structural-Activity Relationship : The C-7 hydroxyl group in this compound enhances antioxidant activity compared to its methoxy or unsubstituted analogues. However, clausarin’s coumarin scaffold confers superior radical scavenging .

- Therapeutic Potential: Nordentatin and clausarin show dual bioactivity (antioxidant and cytotoxic), whereas this compound is primarily antioxidant-focused .

Analytical and Pharmacological Considerations

Quantification in Plant Extracts

This compound is consistently quantified alongside analogues (e.g., heptaphylline, nordentatin) using HPLC-UV methods. A validated protocol achieved 98.35–100.89% recovery for this compound in Clausena harmandiana roots, confirming its stable presence in extracts .

Pharmacokinetic Limitations

While this compound demonstrates in vitro bioactivity, its pharmacokinetic profile (e.g., absorption, metabolism) remains unstudied. In contrast, prodrug strategies have been applied to structurally related compounds like 7-(hydroxymethyl)theophylline to enhance topical delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.